

## Molecular Identity and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *cis-3-Octene*

Cat. No.: B076891

[Get Quote](#)

(Z)-3-Octene, also known as **cis-3-Octene**, is an unsaturated aliphatic hydrocarbon.[1] It is an eight-carbon alkene with a double bond located between the third and fourth carbon atoms, with the alkyl chains on the same side of the double bond.[2] This cis-configuration is denoted by the "(Z)" prefix in its IUPAC name. The molecule is recognized as a human metabolite.[2][3][4]

## General and Physicochemical Properties

The fundamental molecular and physical characteristics of (Z)-3-Octene are summarized below. This data is critical for its application in chemical synthesis and for understanding its behavior in various analytical procedures.

Identifier	Value	Source(s)
IUPAC Name	(Z)-oct-3-ene	[2]
Synonyms	cis-3-Octene, (Z)-3-C <sub>8</sub> H <sub>16</sub> , (3Z)-3-Octene	[5][6]
CAS Number	14850-22-7	[2][3][5]
Molecular Formula	C <sub>8</sub> H <sub>16</sub>	[2][3][5]
Molecular Weight	112.21 g/mol	[2][3]
Canonical SMILES	CCCC/C=C\CC	[7]

Physical Property	Value	Source(s)
Physical State	Clear liquid	[3][4]
Melting Point	-126 °C	[3][4][7]
Boiling Point	123 °C	[3][4]
Density	0.72 g/mL	[3][4]
Refractive Index	1.4120 to 1.4150	[3][4]
Flash Point	17 °C	[3][4]

## Synthesis of (Z)-3-Octene

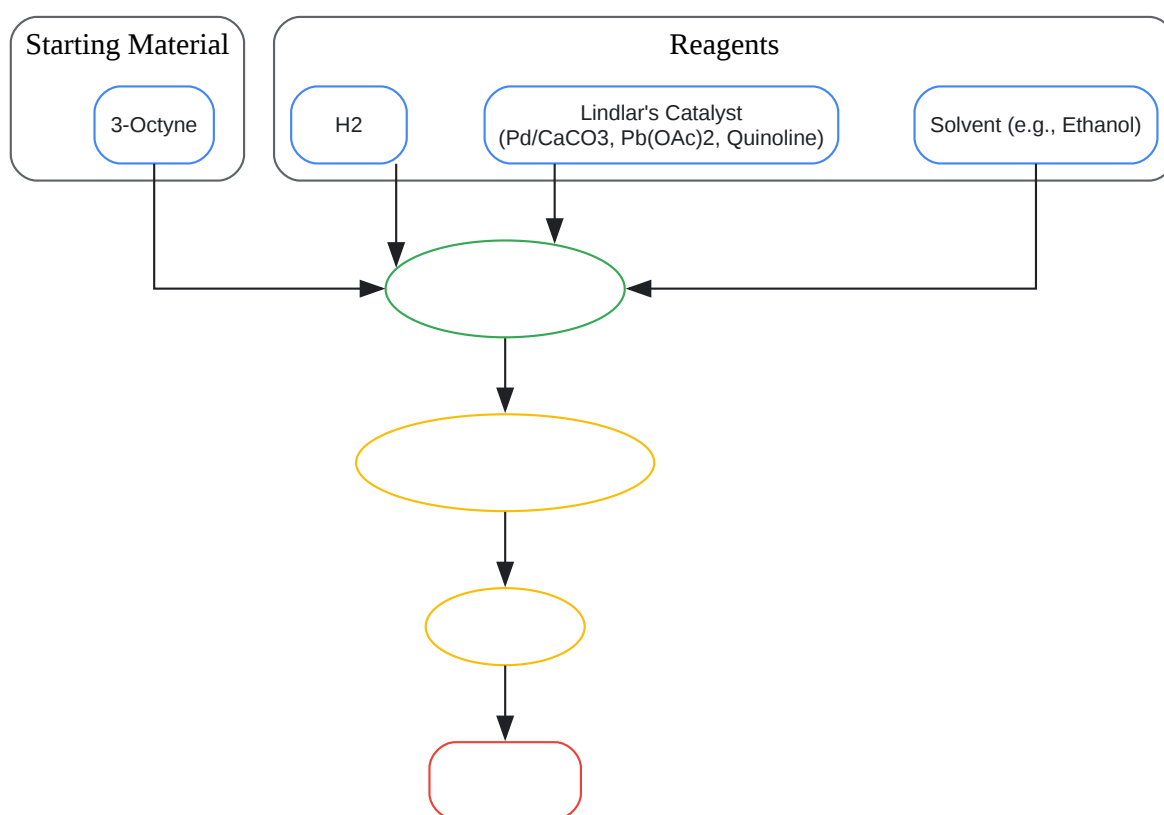
The stereoselective synthesis of (Z)-alkenes is a fundamental task in organic chemistry. Two primary methods for achieving this are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with specific ylides.

### Synthesis via Partial Hydrogenation of 3-Octyne

A common and effective method for synthesizing (Z)-3-Octene is the partial hydrogenation of 3-octyne. This reaction employs a "poisoned" catalyst, such as Lindlar's catalyst, which is selective for the formation of cis-alkenes and prevents over-reduction to the corresponding alkane.[8][9][10]

- **Catalyst Preparation:** Lindlar's catalyst is typically composed of palladium deposited on calcium carbonate ( $\text{CaCO}_3$ ) or barium sulfate ( $\text{BaSO}_4$ ), which is then "poisoned" with lead acetate and quinoline.[8][10]
- **Reaction Setup:** A reaction vessel is charged with 3-octyne and a suitable solvent, such as ethanol or ethyl acetate.
- **Catalyst Addition:** A catalytic amount of Lindlar's catalyst is added to the mixture.
- **Hydrogenation:** The vessel is purged and then filled with hydrogen gas ( $\text{H}_2$ ), typically at or slightly above atmospheric pressure (e.g., using a balloon). The reaction is stirred at room temperature.

- **Monitoring:** The reaction progress is monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the alkyne and the formation of the alkene.
- **Workup:** Upon completion, the catalyst is removed by filtration through a pad of Celite.
- **Purification:** The solvent is removed under reduced pressure, and the resulting (Z)-3-Octene is purified by distillation to yield the final product.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (Z)-3-Octene via partial hydrogenation.

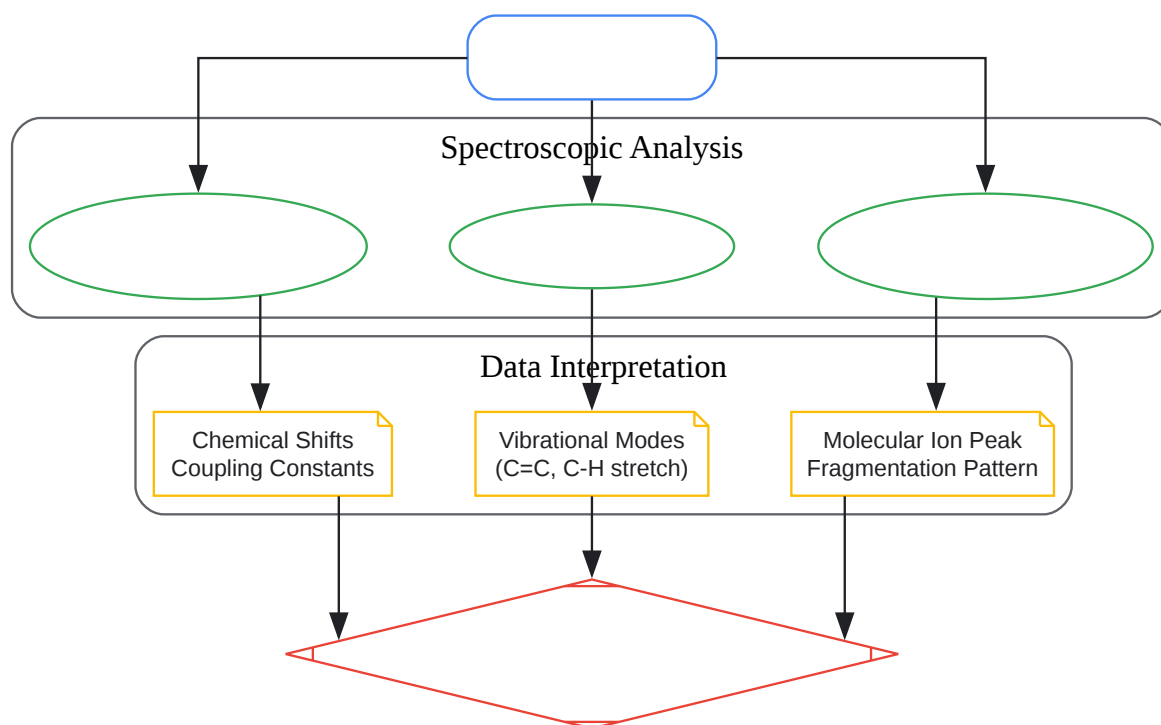
## Synthesis via Wittig Reaction

The Wittig reaction provides an alternative route by reacting an aldehyde or ketone with a phosphorus ylide. To achieve (Z)-alkene selectivity, a non-stabilized ylide is typically required. [11][12][13] For the synthesis of (Z)-3-Octene, propanal would react with the ylide generated from pentyltriphenylphosphonium bromide.

- **Ylide Formation:** Pentyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi), is added dropwise at low temperature to deprotonate the phosphonium salt, forming the reactive ylide.
- **Reaction with Aldehyde:** Propanal is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
- **Quenching:** The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
- **Extraction:** The product is extracted into an organic solvent (e.g., diethyl ether or hexanes). The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
- **Purification:** After solvent removal, the crude product is purified. The major byproduct, triphenylphosphine oxide, is often removed by chromatography or crystallization to isolate the pure (Z)-3-Octene.

## Structural Elucidation

The precise molecular structure of (Z)-3-Octene, particularly the stereochemistry of the double bond, is confirmed using a combination of spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: General workflow for the structural elucidation of (Z)-3-Octene.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for determining the stereochemistry of alkenes.

- **Sample Preparation:** 5-25 mg of the (Z)-3-Octene sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard NMR tube.[5]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[5]
- **$^1\text{H}$  NMR Acquisition:** A standard proton spectrum is acquired. Key parameters include pulse angle (e.g.,  $30^\circ$ ), acquisition time (2-4 s), relaxation delay (1-5 s), and number of scans (8-16).[5] The cis-relationship of the vinylic protons is confirmed by their coupling constant ( $^3J$ ), which is typically in the range of 6-12 Hz.[5]

- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled carbon spectrum is acquired. This provides information on the number of unique carbon atoms. The  $\text{sp}^2$  carbons of the double bond typically resonate in the 100-170 ppm region.[\[14\]](#)[\[15\]](#)
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.[\[5\]](#)[\[14\]](#)

$^1\text{H}$ NMR Data (in $\text{CDCl}_3$ )	Shift (ppm)	Multiplicity	Assignment
Vinylic Protons	5.32 - 5.35	Multiplet	$-\text{CH}=\text{CH}-$
Allylic Protons	2.02 - 2.07	Multiplet	$=\text{CH}-\text{CH}_2-$
Alkyl Protons	1.31 - 1.36	Multiplet	$-\text{CH}_2-$
Terminal Methyls	0.90 - 0.95	Triplet	$-\text{CH}_3$

(Data adapted from ChemicalBook)[\[16\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** As (Z)-3-Octene is a liquid, a spectrum can be obtained directly. A thin film of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[\[2\]](#)[\[6\]](#) Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a single drop of the sample onto the ATR crystal.[\[2\]](#)[\[7\]](#)
- **Background Spectrum:** A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
- **Sample Spectrum:** The sample is placed, and the spectrum is acquired, typically over a range of 4000 to  $400\text{ cm}^{-1}$ .[\[2\]](#) Multiple scans are averaged to improve the signal-to-noise ratio.

- **Data Analysis:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Key peaks for (Z)-3-Octene include the C=C stretch and the =C-H bend characteristic of a cis-alkene. The C=C stretch for a cis-alkene is typically found around 1650-1660  $\text{cm}^{-1}$ , and the cis =C-H bend appears as a broad, strong peak around 675-730  $\text{cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing further structural clues. It is also an excellent tool for assessing purity.

- **Sample Preparation:** A dilute solution of (Z)-3-Octene is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- **GC Separation:** A small volume (e.g., 1  $\mu\text{L}$ ) of the solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-INNOWAX).[17] A temperature program is used to separate the components based on their boiling points and interactions with the column's stationary phase.
- **MS Analysis:** As components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron impact (EI) at 70 eV.[17] The instrument then separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ) and records their relative abundance.
- **Data Analysis:** The resulting mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of  $\text{C}_8\text{H}_{16}$  ( $m/z = 112$ ). The fragmentation pattern provides a fingerprint that can be compared to spectral libraries for confirmation.[18]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nmr.chem.ox.ac.uk](http://nmr.chem.ox.ac.uk) [[nmr.chem.ox.ac.uk](http://nmr.chem.ox.ac.uk)]
- 2. [drawellanalytical.com](http://drawellanalytical.com) [[drawellanalytical.com](http://drawellanalytical.com)]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [[pccl.chem.ufl.edu](http://pccl.chem.ufl.edu)]
- 4. [aerosol.chem.uci.edu](http://aerosol.chem.uci.edu) [[aerosol.chem.uci.edu](http://aerosol.chem.uci.edu)]
- 5. [benchchem.com](http://benchchem.com) [[benchchem.com](http://benchchem.com)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. [drawellanalytical.com](http://drawellanalytical.com) [[drawellanalytical.com](http://drawellanalytical.com)]
- 8. [orgosolver.com](http://orgosolver.com) [[orgosolver.com](http://orgosolver.com)]
- 9. [masterorganicchemistry.com](http://masterorganicchemistry.com) [[masterorganicchemistry.com](http://masterorganicchemistry.com)]
- 10. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 11. Wittig Reaction [[organic-chemistry.org](http://organic-chemistry.org)]
- 12. [masterorganicchemistry.com](http://masterorganicchemistry.com) [[masterorganicchemistry.com](http://masterorganicchemistry.com)]
- 13. Wittig reaction - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 14. [benchchem.com](http://benchchem.com) [[benchchem.com](http://benchchem.com)]
- 15. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 16. CIS-3-OCTENE(14850-22-7) 1H NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 17. 2.4. Determination of Volatile Compounds by GC-MS [[bio-protocol.org](http://bio-protocol.org)]
- 18. 3-Octene, (Z)- [[webbook.nist.gov](http://webbook.nist.gov)]
- To cite this document: BenchChem. [Molecular Identity and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076891#z-3-octene-molecular-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)